Ajugamarin F 4
Overview
Description
Ajugamarin F4 is a natural product that can be isolated from the leaves of Ajuga Parviflora . It belongs to the class of compounds known as terpenoids, specifically diterpenoids . The molecular weight of Ajugamarin F4 is 534.64 and its molecular formula is C29H42O9 .
Molecular Structure Analysis
The molecular structure of Ajugamarin F4 is represented by the SMILES string:CC@H=O)C[C@]2(C@@HCOC(C)=O)OC(C)=O)C)C)=O)CC
. This string represents the 2D structure of the molecule and can be used to generate a 3D model. Physical And Chemical Properties Analysis
Ajugamarin F4 is a powder . Its solubility is practically insoluble (0.091 g/L) at 25 ºC . The density of Ajugamarin F4 is 1.20±0.1 g/cm3 at 20 ºC 760 Torr . The melting point of Ajugamarin F4 is 162-163 ºC .Scientific Research Applications
Anticancer Properties
Ajugamarin F4, isolated from Ajuga decumbens Thunb., has shown potential in anticancer research. The compound was found to exhibit significant in vitro anticancer activity, particularly against A549 and Hela cell lines. This indicates its potential as a lead compound in the development of anticancer agents (Olatunde, Yong, & Lu, 2022).
Isolation and Identification
Research focused on the isolation and identification of chemical constituents from Ajuga decumbens highlights the significance of Ajugamarin F4. This process is crucial for understanding the compound's structure and potential applications in various fields of research (Yu-shan, 2012).
Structural Elucidation
The structural elucidation of neo-Clerodane diterpenoids, including Ajugamarin F4, from Ajuga macrosperma var. breviflora provides insights into the compound's chemical nature. Extensive NMR spectroscopic and MS analyses were used for this purpose, which is essential for understanding its biological activities (Castro et al., 2015).
properties
IUPAC Name |
[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHYCABROUGORR-RHULUVNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924209 | |
Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ajugamarin F 4 | |
CAS RN |
122587-84-2 | |
Record name | Ajugamarin F 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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